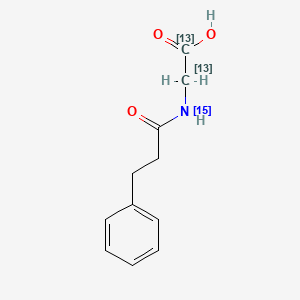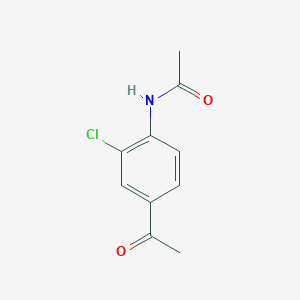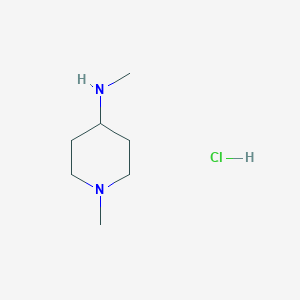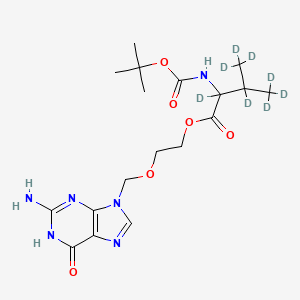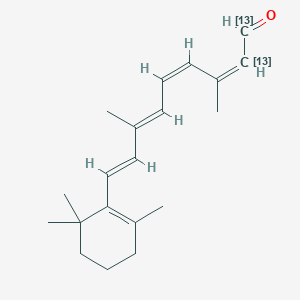
all-trans-Retinal-14,15-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
all-trans-Retinal-14,15-13C2: is a labeled retinal compound, specifically a carotenoid component of the visual pigments. It is a derivative of vitamin A and plays a crucial role in the visual cycle. The compound is converted to retinoic acid by retinal dehydrogenase, which is essential for various biological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinal-14,15-13C2 typically involves the incorporation of carbon-13 isotopes at specific positions in the retinal molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to achieve high yields and purity. The process may include multiple steps of purification and characterization to ensure the quality of the final product .
化学反应分析
Types of Reactions: all-trans-Retinal-14,15-13C2 undergoes various types of chemical reactions, including:
Oxidation: Conversion to retinoic acid by retinal dehydrogenase.
Reduction: Reduction to retinol or other reduced forms.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Retinoic acid.
Reduction: Retinol and other reduced forms.
Substitution: Various substituted retinal derivatives depending on the reagents used.
科学研究应用
Chemistry: all-trans-Retinal-14,15-13C2 is used as a stable isotope-labeled compound in various chemical studies to investigate reaction mechanisms and pathways .
Biology: In biological research, it is used to study the visual cycle and the role of retinal in vision. It helps in understanding the molecular mechanisms of vision and the function of visual pigments .
Medicine: The compound is used in medical research to study the effects of retinoids on various biological processes, including cell differentiation, growth, and development .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing of retinoid-based drugs .
作用机制
all-trans-Retinal-14,15-13C2 exerts its effects by being converted to retinoic acid by retinal dehydrogenaseThese receptors modulate the transcription of genes involved in various biological processes, including cell differentiation, growth, and development .
相似化合物的比较
all-trans-Retinal: The non-labeled form of the compound.
13-cis-Retinal: An isomer of retinal with a different configuration.
11-cis-Retinal: Another isomer involved in the visual cycle.
Uniqueness: all-trans-Retinal-14,15-13C2 is unique due to the incorporation of carbon-13 isotopes, which makes it valuable for isotopic labeling studies. This allows researchers to track the compound in various biological and chemical processes, providing insights into reaction mechanisms and pathways that are not possible with non-labeled compounds .
属性
分子式 |
C20H28O |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)(1,2-13C2)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13-/i13+1,15+1 |
InChI 键 |
NCYCYZXNIZJOKI-IYFNPHNASA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=[13CH]/[13CH]=O)\C)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)

![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
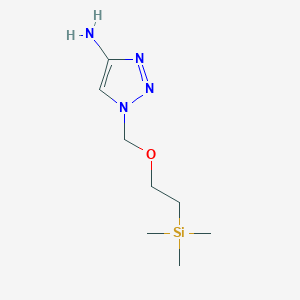
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
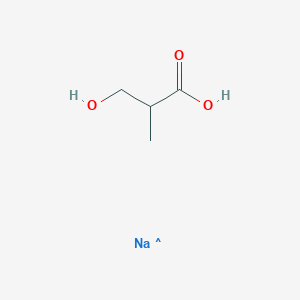
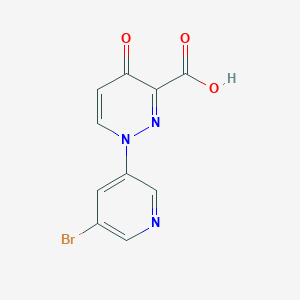
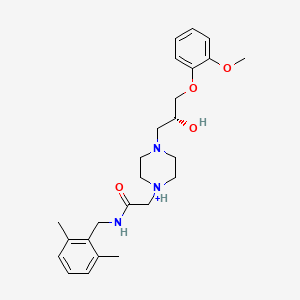
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
